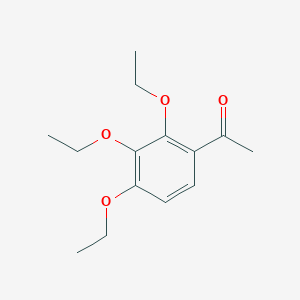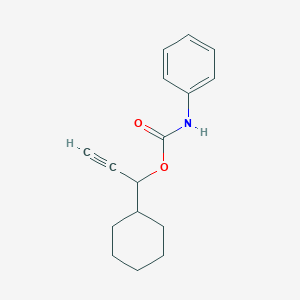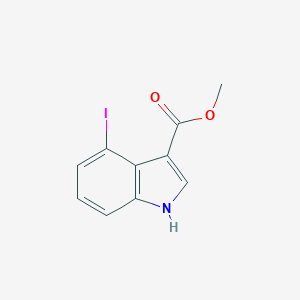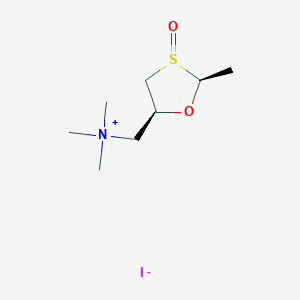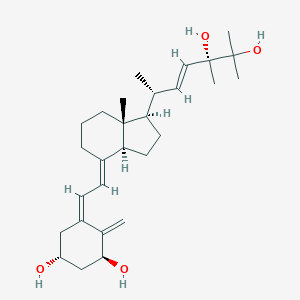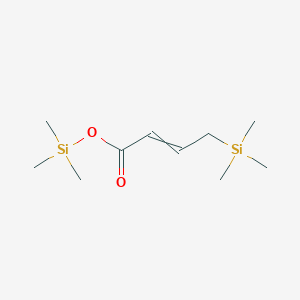
Trimethylsilyl 4-(trimethylsilyl)but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl 4-(trimethylsilyl)but-2-enoate is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. It is a versatile compound that can be synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wirkmechanismus
Trimethylsilyl 4-(trimethylsilyl)but-2-enoate acts as a nucleophile in various reactions. It can undergo Michael addition reactions with various electrophiles such as aldehydes, ketones, and α,β-unsaturated esters. The reaction yields an adduct that can be further functionalized to yield various compounds.
Biochemical and Physiological Effects:
Trimethylsilyl 4-(trimethylsilyl)but-2-enoate has been studied for its biochemical and physiological effects. It has been found to have antioxidant properties and can scavenge free radicals. It has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, it has been found to have anti-tumor properties and can induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Trimethylsilyl 4-(trimethylsilyl)but-2-enoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile compound that can be used in various reactions. However, it has some limitations as well. It is a toxic compound that can cause skin irritation and respiratory problems. Therefore, it should be handled with care.
Zukünftige Richtungen
There are several future directions for the research on Trimethylsilyl 4-(trimethylsilyl)but-2-enoate. Some of the possible directions are:
1. Synthesis of new compounds using Trimethylsilyl 4-(trimethylsilyl)but-2-enoate as a starting material.
2. Development of new applications for Trimethylsilyl 4-(trimethylsilyl)but-2-enoate in various fields such as materials science and pharmaceuticals.
3. Study of the mechanism of action of Trimethylsilyl 4-(trimethylsilyl)but-2-enoate in more detail.
4. Study of the biochemical and physiological effects of Trimethylsilyl 4-(trimethylsilyl)but-2-enoate in more detail.
5. Development of new synthesis methods for Trimethylsilyl 4-(trimethylsilyl)but-2-enoate that are more efficient and environmentally friendly.
In conclusion, Trimethylsilyl 4-(trimethylsilyl)but-2-enoate is a versatile compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new compounds and applications that can benefit various fields.
Synthesemethoden
Trimethylsilyl 4-(trimethylsilyl)but-2-enoate can be synthesized using different methods. One of the most common methods is the reaction between 4-pentenoic acid and trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction yields Trimethylsilyl 4-(trimethylsilyl)but-2-enoate as a colorless liquid with a boiling point of 150-152°C.
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl 4-(trimethylsilyl)but-2-enoate has been extensively studied for its potential applications in various fields. In the field of organic chemistry, it is used as a reagent for the synthesis of various compounds such as α,β-unsaturated esters, ketones, and aldehydes. In the field of materials science, it is used as a precursor for the synthesis of functionalized polymers and coatings. In the field of pharmaceuticals, it is used as a starting material for the synthesis of various drugs.
Eigenschaften
CAS-Nummer |
109751-81-7 |
|---|---|
Produktname |
Trimethylsilyl 4-(trimethylsilyl)but-2-enoate |
Molekularformel |
C10H22O2Si2 |
Molekulargewicht |
230.45 g/mol |
IUPAC-Name |
trimethylsilyl 4-trimethylsilylbut-2-enoate |
InChI |
InChI=1S/C10H22O2Si2/c1-13(2,3)9-7-8-10(11)12-14(4,5)6/h7-8H,9H2,1-6H3 |
InChI-Schlüssel |
SUHKAEVNVTYNIE-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CC=CC(=O)O[Si](C)(C)C |
Kanonische SMILES |
C[Si](C)(C)CC=CC(=O)O[Si](C)(C)C |
Synonyme |
TRIMETHYLSILYL 4-TRIMETHYLSILYLCROTONATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



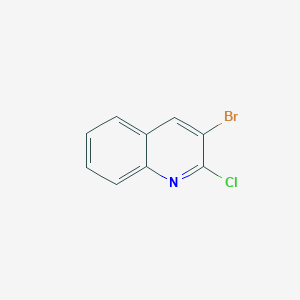
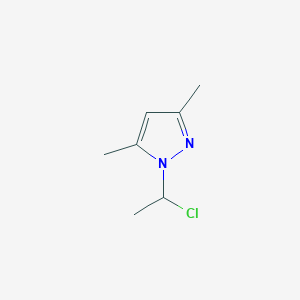
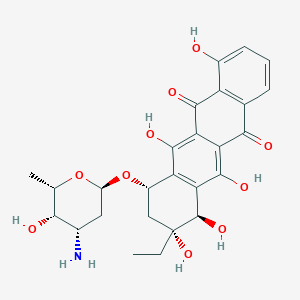
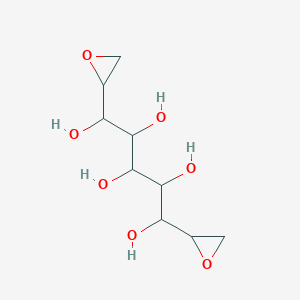

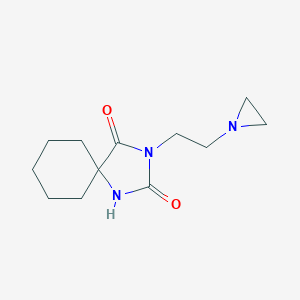
![Cyclohepta[b]pyrrole-5-carbaldehyde](/img/structure/B35315.png)
